1-辛基咪唑

描述

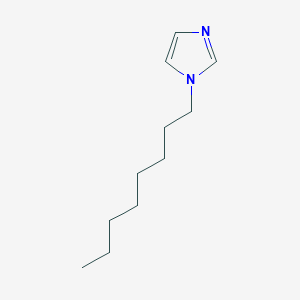

1-Octylimidazole (1-OI) is an organic compound belonging to the imidazole family. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. 1-OI is used in a variety of applications, including synthesis, research, and industrial purposes. It is also used as a surfactant in a number of consumer products.

科学研究应用

抗菌和抗真菌特性

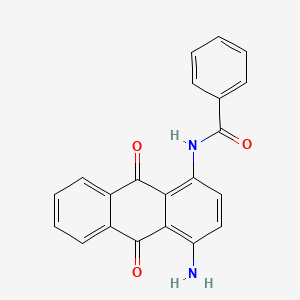

1-辛基咪唑及其衍生物已经表现出显著的抗菌和抗真菌活性。这在研究中得到了证实,其中苯并咪唑衍生物,包括1-辛基咪唑结构,在抑制微生物感染和肿瘤生长方面显示出了有希望的结果。这些化合物已被合成并评估其对像金黄色葡萄球菌和大肠杆菌等致病菌的有效性,在体外筛选中显示出明显的效果(Khalifa et al., 2018)。同样,1-辛基咪唑的衍生物已被合成并测试其对念珠菌、曲霉菌和皮肤真菌的抗真菌活性,其中一些化合物如1-壬基-1H-苯并[d]咪唑显示出强效的抗真菌效果(Khabnadideh et al., 2012)。

与DNA的相互作用和抗生素协同作用

与1-辛基咪唑结构相关的苯并咪唑衍生的萘酰亚唑已被发现与小牛胸腺DNA相互作用,形成能够抑制DNA复制的复合物。这种相互作用支撑了它们强效的抗菌活性(Luo et al., 2015)。此外,与1-辛基咪唑相关的2-氨基咪唑类已显示出与传统抗生素协同作用,在分散预先建立的生物膜和使包括MRSA在内的多药耐药菌株重新对抗生素产生敏感性的效果(Rogers et al., 2010)。

生物学影响和抗炎潜力

与1-辛基咪唑相关的苯并咪唑杀菌剂是微管组装的特异性抑制剂,与微管蛋白分子相互作用。这种作用机制在真菌细胞生物学和分子遗传学的背景下具有重要意义(Davidse, 1986)。此外,苯并咪唑化合物已被探讨其抗炎作用,结构活性关系表明苯并咪唑骨架上的某些取代基显著影响其抗炎活性(Veerasamy等,2021)。

毒性和环境影响

研究还关注了相关化合物,如1-甲基-3-辛基咪唑氯化物,在生物系统中的毒性。例如,小鼠对该化合物的急性暴露导致肝细胞氧化应激、遗传毒性和细胞毒性,突显了潜在的环境和健康风险(Nan et al., 2016)。

安全和危害

1-Octylimidazole is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

未来方向

1-Octylimidazole has been used in the transport of zinc (II), cadmium (II), and nickel (II) ions from acidic aqueous solutions using polymer inclusion membranes (PIMs) . It has also been used in the separation of non-ferrous metal ions . The influence of basicity and structure of carrier molecules on transport kinetics has been discussed , indicating potential future research directions.

作用机制

Target of Action

1-Octylimidazole is a member of the imidazole family It’s known that imidazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It has been noted that 1-octylimidazole has been employed as a ligand in the highly enantioselective epoxidation of olefins by jacobsen’s catalyst . This suggests that 1-Octylimidazole may interact with its targets to facilitate chemical reactions, possibly through the formation of complexes with other molecules.

Biochemical Pathways

Given its use in the epoxidation of olefins, it may be involved in the modification of certain biochemical compounds, potentially affecting their function and the pathways they are involved in .

Pharmacokinetics

As such, the impact of these properties on the bioavailability of 1-Octylimidazole is currently unknown .

Result of Action

It has been suggested that 1-octylimidazole may be effective against bacteria and could potentially be used as a disinfectant or antiseptic .

Action Environment

It has been reported that 1-octylimidazole can enhance protonic and ionic dynamics in an imidazole/protic ionic liquid mixture confined within the nanopores of silica particles . This suggests that the physical environment, such as confinement within nanopores, may influence the action of 1-Octylimidazole.

生化分析

Biochemical Properties

1-Octylimidazole plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It is employed in the highly enantioselective epoxidation of olefins by Jacobsen’s catalyst . The compound interacts with various enzymes and proteins, facilitating the formation of enzyme-substrate complexes. These interactions are primarily driven by the hydrophobic nature of the octyl group, which enhances the binding affinity of 1-Octylimidazole to hydrophobic pockets within enzymes and proteins.

Cellular Effects

1-Octylimidazole exerts notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with cell membrane receptors, leading to alterations in intracellular signaling cascades. Additionally, 1-Octylimidazole can affect gene expression by binding to transcription factors and modulating their activity, thereby influencing the expression of specific genes involved in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 1-Octylimidazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a ligand, binding to specific sites on enzymes and proteins, thereby altering their conformation and activity. This binding can result in either inhibition or activation of enzymatic activity, depending on the nature of the interaction. Furthermore, 1-Octylimidazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Octylimidazole can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to 1-Octylimidazole has been observed to cause alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Octylimidazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate cellular processes without causing adverse effects. At high doses, 1-Octylimidazole can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to avoid potential toxicities .

Metabolic Pathways

1-Octylimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of 1-Octylimidazole, ensuring its safe use in biochemical applications .

Transport and Distribution

Within cells and tissues, 1-Octylimidazole is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its intracellular localization. Additionally, 1-Octylimidazole can bind to carrier proteins that aid in its transport to specific cellular compartments, ensuring its effective distribution within the cell .

Subcellular Localization

The subcellular localization of 1-Octylimidazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects. The presence of specific targeting signals on 1-Octylimidazole facilitates its transport to these subcellular locations, ensuring its functional activity within the cell .

属性

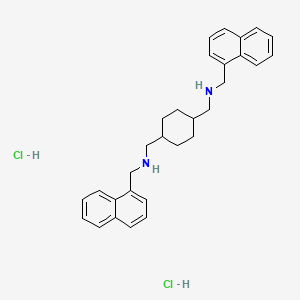

IUPAC Name |

1-octylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-3-4-5-6-7-9-13-10-8-12-11-13/h8,10-11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMZKZJCMDOKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175507 | |

| Record name | N-Octyl imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21252-69-7 | |

| Record name | N-Octyl imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1393KOH6AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Octylimidazole interact with metal ions during extraction processes?

A1: 1-Octylimidazole acts as a chelating agent, forming stable complexes with various metal ions, including copper, cadmium, lead, zinc, and nickel. [, , , ] This interaction is based on the donation of electron pairs from the nitrogen atoms in the imidazole ring to the vacant orbitals of the metal ions, leading to the formation of metal complexes. This property enables its use in liquid-liquid extraction and polymer inclusion membranes for separating and recovering metal ions from aqueous solutions. [, , ] For instance, 1-Octylimidazole exhibits strong selectivity towards copper over other base metals like nickel, zinc, cadmium, and cobalt in acidic sulfate solutions. []

Q2: What are the structural characteristics of 1-Octylimidazole?

A2: 1-Octylimidazole (C11H22N2) has a molecular weight of 182.31 g/mol. [] While the provided research lacks detailed spectroscopic data, its structure comprises an imidazole ring substituted with an octyl chain at the 1-position. This structure influences its hydrophobicity, enabling its use as an extractant in organic solvents like Shellsol 2325. []

Q3: How do structural modifications of imidazole derivatives affect their metal extraction efficiency?

A3: Studies on structurally similar imidazole derivatives, like 1-hexylimidazole, 1-heptylimidazole, and 1-decylimidazole, demonstrate the impact of alkyl chain length on metal complexation and extraction efficiency. [] The presence and position of methyl substituents on the imidazole ring also influence metal ion selectivity during membrane transport. [] For example, 1-octyl-2,4-dimethylimidazole showed enhanced zinc extraction compared to other derivatives with varying methyl substitutions. [] This highlights the importance of structure-activity relationships (SAR) in tailoring imidazole derivatives for specific metal ion extraction applications.

Q4: Can 1-Octylimidazole be used in applications beyond metal extraction?

A4: Research indicates the potential of 1-Octylimidazole derivatives in diverse applications:

- Antifungal agents: Bis-quaternary ammonium salts derived from 1-Octylimidazole demonstrate antifungal properties, expanding their potential in wood preservation and other applications. []

- RNA preservation: While not directly studied, research on magnetic ionic liquids (MILs) containing imidazole groups suggests the potential of 1-Octylimidazole-based MILs for RNA extraction and preservation, opening avenues for applications in biological research. []

Q5: Are there any studies on the thermal stability of 1-Octylimidazole and its derivatives?

A5: While the provided research doesn't directly address the thermal stability of 1-Octylimidazole, a related study investigated the thermal decomposition of 1-octyl-3-methylimidazolium halide ionic liquids. [] Understanding the thermal behavior of related compounds can provide insights into the potential stability and limitations of 1-Octylimidazole under various conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。